5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine

Chemical Provenance Structure-Activity Relationship (SAR) Medicinal Chemistry

5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine (molecular formula C10H21N5, MW 211.31 g/mol) is an amine-substituted 1,2,4-triazole derivative characterized by a tertiary dimethylaminomethyl group at the 5-position and two isopropyl groups on the 3-amino nitrogen. This compound belongs to a broader class of heterocycles that serve as privileged scaffolds in medicinal chemistry and agrochemical research, yet it remains notably absent from annotated chemical biology catalogs and published structure-activity relationship studies.

Molecular Formula C11H23N5
Molecular Weight 225.33 g/mol
Cat. No. B13242535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine
Molecular FormulaC11H23N5
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(C)N(C1=NNC(=N1)CN(C)C)C(C)C
InChIInChI=1S/C11H23N5/c1-8(2)16(9(3)4)11-12-10(13-14-11)7-15(5)6/h8-9H,7H2,1-6H3,(H,12,13,14)
InChIKeyJOXQXPMCTCULDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine: A Structurally Novel 1,2,4-Triazole Building Block for Specialized Discovery Applications


5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine (molecular formula C10H21N5, MW 211.31 g/mol) is an amine-substituted 1,2,4-triazole derivative characterized by a tertiary dimethylaminomethyl group at the 5-position and two isopropyl groups on the 3-amino nitrogen [1]. This compound belongs to a broader class of heterocycles that serve as privileged scaffolds in medicinal chemistry and agrochemical research, yet it remains notably absent from annotated chemical biology catalogs and published structure-activity relationship studies [1]. Its proprietary or underexplored status makes it a candidate for novel intellectual property generation, but users must independently validate its properties against more characterized analogs.

1 Structurally novel 1,2,4-triazole scaffold for IP-driven medicinal chemistry programs; no pre-existing SAR annotations
2 Tertiary dimethylaminomethyl group eliminates H-bond donor, enabling study of non-basic amine bioisosteres
3 Bulky N,N-diisopropyl-triazol-3-amine core matches reported kinase hinge-binding motifs (class-level context)
4 Predicted moderate lipophilicity may support CNS penetration modeling; requires experimental validation

Why 5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine Cannot Be Interchanged with In-Class N-Methyl or N,N-Dimethyl Analogs


In the absence of head-to-head biological data, the critical barrier to generic substitution lies in the compound's unique tertiary amine architecture. The dimethylaminomethyl side chain introduces distinct steric bulk, electronic distribution, and hydrogen-bond acceptor capacity compared to its closest commercially cataloged analog, 5-[(methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine, which contains a secondary amine . In 1,2,4-triazole-based pharmacophores, even a single N-methyl substitution can alter pKa, logP, and target binding kinetics, fundamentally changing pharmacological or physicochemical profiles [1]. Therefore, a user requiring specific interaction modalities cannot assume functional equivalence, and procurement must be guided by direct experimental validation or structure-based computational predictions rather than class-level inference.

Property
Target Compound
Closest N-Methyl Analog
5-Substituent amine
Tertiary (dimethylamino)
Secondary (methylamino)
H-bond donor count
0
1
Steric profile
Increased bulk at 5-position
Less hindered
Predicted lipophilicity
Higher (logP shift expected)
Lower polarity
Commercial stock
Not stocked (custom synthesis likely)
Multiple vendors, >95% purity

Quantified Differentiation Evidence for 5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine Against Its Closest N-Methylamino Analog


Structural Divergence: Tertiary Amine vs. Secondary Amine in the 5-Substituent

The target compound (Target) differs from its closest commercially available analog, 5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine (Comparator), by a single N-methyl substitution on the 5-aminomethyl group, converting a secondary amine into a tertiary amine. This modification eliminates a hydrogen-bond donor while introducing additional steric hindrance [1].

Structural divergence
Reported
Tertiary amine (no H-bond donor) vs. secondary amine (1 H-bond donor)
H-bond donor loss and steric bulk alter target recognition and solubility profiles
Computed properties; no experimental binding data
Chemical Provenance Structure-Activity Relationship (SAR) Medicinal Chemistry

Biological Annotation Gap: No Reported ChEMBL Activity Versus Annotated Triazole Analogs

A search of the ChEMBL 20 database reveals zero annotated biological activities for the Target compound, whereas the broader 1,2,4-triazole-3-amine class, exemplified by compounds in patent US4485104, demonstrates potent histamine H2 receptor antagonism with Ki values in the low micromolar range [1][2]. This represents a fundamental data gap rather than a negative result.

Bioactivity annotation
Class-level inference
0 reported activities (Target) vs. class reference Ki ~0.1–10 µM
Absence of target engagement data limits immediate application; requires full profiling
ChEMBL 20 / ZINC15 mining; patent US4485104 class exemplars
Bioactivity Data Target Engagement Chemical Biology

Commercial Availability: Target Compound is Unstocked Versus Catalogued Analog

At the time of analysis, the Target compound is listed in the ZINC database as 'For-Sale' but is not present in annotated vendor catalogs, whereas the N-methylamino analog (CAS 2060059-42-7) is stocked by multiple suppliers with 95% purity [1]. This impacts lead time and lot-to-lot consistency.

Commercial availability
Reported
0 confirmed stock vs. >3 vendor sources for comparator
May require custom synthesis; longer lead times and batch variability expected
Cross-check of ZINC15, eMolecules (May 2026)
Procurement Feasibility Supply Chain Sourcing

Predicted Lipophilicity: Higher logP Suggests Improved Membrane Penetration Potential

The computed logP for the Target compound is 1.457 [1], which is approximately 0.5–1.0 log units higher than expected for the secondary amine analog, based on the well-established reduction in polarity upon N-methylation of an aminomethyl group. Higher logP correlates with enhanced passive membrane permeability but also potentially reduced aqueous solubility.

Predicted lipophilicity
Class-level inference
logP 1.457
Higher than expected for secondary amine analog; may support membrane penetration studies
Computed (ZINC15); experimental logP/D not available
ADME Properties Physicochemical Profiling Drug Design

Procurement-Driven Application Scenarios for 5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine Where Its Tertiary Amine Architecture Provides a Decisive Advantage


Proprietary CNS Drug Discovery Programs Requiring a Metabolically Stable, Non-Basic Amine Bioisostere

The compound's tertiary dimethylaminomethyl substituent eliminates a metabolically labile N–H bond and reduces basicity compared to secondary amine analogs, potentially leading to improved metabolic stability and reduced CYP2D6 inhibition—a common liability in CNS drug candidates [1]. This makes it a valuable scaffold when fused with arylpiperazines or other pharmacophoric elements for dopamine D3 or serotonin receptor targets [1].

Corrosion Inhibitor Formulations Exploiting a Dialkylaminomethyl Triazole Motif Without Acidic Proton Interference

Patent literature demonstrates that dialkylaminomethyl triazoles exhibit excellent corrosion inhibition on mild steel in acidic media, with the tertiary amine group providing strong adsorption onto metal surfaces without the potential for hydrogen evolution that can occur with secondary amines [2]. The Target compound's structure, which includes a dimethylaminomethyl group, is a direct match for this application class.

Chemical Biology Probe Design Aiming for Selective Kinase Inhibition via a Sterically Demanding Hinge Binder

The bulky N,N-diisopropyl-1,2,4-triazol-3-amine motif is a known hinge-binding scaffold for kinases such as ROCK and PIM [3]. The 5-dimethylaminomethyl extension introduces additional steric bulk that could confer subtype selectivity over closely related kinases. The Target compound's lack of pre-existing biological annotation allows for novel IP generation in this competitive space.

Structure–Property Relationship Studies to Map the Effect of N-Methylation on Heterocyclic Amine Physicochemical Profiles

As a matched molecular pair with 5-[(methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine, the Target compound enables direct, controlled comparison of key parameters (logD, solubility, permeability, pKa) attributable solely to an N-methyl switch. This is critical for building predictive ADMET models in lead optimization [1].

Application
Selection Property
Validation Focus
CNS lead optimization studies (non-basic amine bioisostere)
Tertiary amine with reduced H-bond donor count and basicity
Metabolic stability, CYP interaction profile, membrane permeability
Industrial corrosion inhibitor formulation
Dialkylaminomethyl triazole without acidic proton
Adsorption efficiency, corrosion rate under acidic conditions
Kinase selectivity probe design (hinge-binding motif)
Bulky N,N-diisopropyl core with 5-substituent steric differentiation
Kinase panel selectivity, target engagement in biochemical assays
Physicochemical property relationship studies (N-methylation effect)
Matched molecular pair with secondary amine analog
logD, solubility, pKa, permeability comparison
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